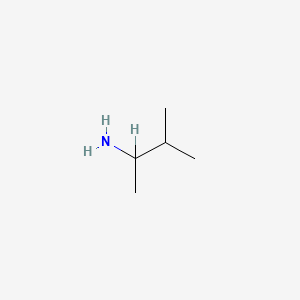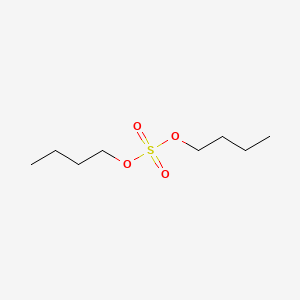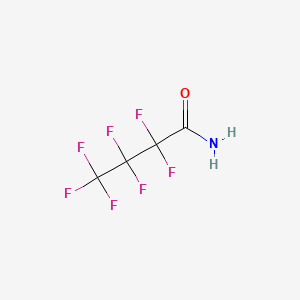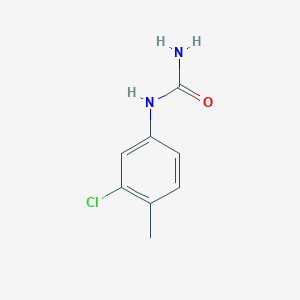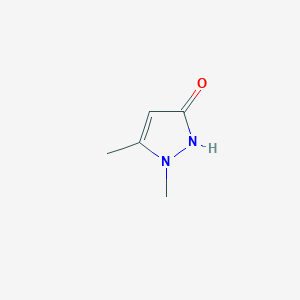
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
货号 B1361160
CAS 编号:
524036-16-6
分子量: 281.28 g/mol
InChI 键: WPILZFUGFHJNCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” is a compound with the CAS Number: 524036-16-6 . It has a molecular weight of 281.29 and its IUPAC name is 2-amino-N-(4-fluorophenyl)-3-quinolinecarboxamide .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” consists of a quinoline ring attached to a fluorophenyl group and an amide group . The InChI code for this compound is 1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) .Chemical Reactions Analysis
Quinoline derivatives, including “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide”, have been synthesized using various chemical reactions . The specific chemical reactions involved in the synthesis of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” include a molecular weight of 281.29 .科学研究应用
Radioligand Development
- Quinoline-2-carboxamide derivatives, including those similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been investigated for their potential as radioligands in positron emission tomography (PET). These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs (Matarrese et al., 2001).
Anticancer Activity
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have demonstrated significant anticancer activity. These compounds were synthesized using microwave irradiation and showed potent effects against various carcinoma cell lines (Bhatt et al., 2015).
Amylolytic Agents
- Fluorine bearing quinoline-4-carboxylic acids, closely related to the compound , have been synthesized and tested as amylolytic agents against Aspergillus fungi (Makki et al., 2012).
Dual c-Met/VEGFR2 Inhibitors
- N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which are structurally related to the compound , have been identified as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
- 3-Quinoline carboxamides, similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been optimized as selective inhibitors of ATM kinase. These compounds have shown potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).
Photophysical Properties
- Studies have been conducted on quinoline derivatives for their photophysical properties. These studies focus on developing compounds with fluorescent properties, which can be useful in various scientific applications (Novanna et al., 2020).
属性
IUPAC Name |
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILZFUGFHJNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221853 |
Source


|
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide | |
CAS RN |
524036-16-6 |
Source


|
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1,2-Dimethylpropylamine
598-74-3
Bis(ethylsulfanyl)methanone
623-80-3
Dibutyl sulfate
625-22-9
Catechol diacetate
635-67-6

